molecular formula C4H10N2OS B12933813 N-(2-aminoethyl)-2-sulfanylacetamide CAS No. 62-47-5

N-(2-aminoethyl)-2-sulfanylacetamide

Cat. No.: B12933813
CAS No.: 62-47-5
M. Wt: 134.20 g/mol
InChI Key: TZUUVDLWMJGBND-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-mercaptoacetamide is an organic compound that features both an amino group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as medicinal chemistry, biochemistry, and materials science due to its potential reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminoethyl)-2-mercaptoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetamide with ethylenediamine, followed by the introduction of a thiol group using thiourea under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2-chloroacetamide reacts with ethylenediamine to form N-(2-aminoethyl)-2-chloroacetamide.

    Step 2: N-(2-aminoethyl)-2-chloroacetamide is then treated with thiourea in the presence of a base such as sodium hydroxide to yield N-(2-aminoethyl)-2-mercaptoacetamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-aminoethyl)-2-mercaptoacetamide may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler amines and thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides such as N,N’-bis(2-aminoethyl)-2,2’-dithioacetamide.

    Reduction: Ethylenediamine and mercaptoacetic acid.

    Substitution: Various substituted amides and thioethers.

Scientific Research Applications

N-(2-aminoethyl)-2-mercaptoacetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-mercaptoacetamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. The amino and thiol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.

    N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, making it more reactive in certain conditions.

Uniqueness

N-(2-aminoethyl)-2-mercaptoacetamide is unique due to its combination of amino and thiol groups, which provides a distinct reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group.

Properties

CAS No.

62-47-5

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

N-(2-aminoethyl)-2-sulfanylacetamide

InChI

InChI=1S/C4H10N2OS/c5-1-2-6-4(7)3-8/h8H,1-3,5H2,(H,6,7)

InChI Key

TZUUVDLWMJGBND-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CS)N

Origin of Product

United States

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